



massoia lactone literature review

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Compound of Interest		
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An In-depth Technical Guide to **Massoia Lactone** for Researchers and Drug Development Professionals

Introduction

Massoia lactone, chemically known as (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one, is a naturally occurring δ -lactone renowned for its characteristic sweet, coconut-like aroma.[1][2] Predominantly isolated from the bark of the Massoia tree (Cryptocarya massoy), this compound is also found in sugarcane molasses, cured tobacco, and the essential oil of Sweet Osmanthus.[2] While its organoleptic properties have led to its use as a flavoring agent in the food industry and in perfumery, a growing body of scientific literature highlights its diverse pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer activities. [1][3][4] This technical guide provides a comprehensive review of **massoia lactone**, focusing on its chemical properties, synthesis, biological activities, and experimental methodologies to support further research and development.

Physicochemical Properties

Massoia lactone is a colorless to pale yellow liquid with a distinct creamy and waxy odor.[5][6] Its molecular and physical characteristics are summarized in the table below.

Table 1: Physicochemical Properties of Massoia Lactone



Property	Value	Source
IUPAC Name	(R)-5,6-Dihydro-6-pentyl-2H- pyran-2-one	[2]
Other Names	(R)-5-hydroxy-2-decenoic acid lactone, Cocolactone, C-10 massoia lactone	[2]
Molecular Formula	C10H16O2	[2][5][6][7]
Molar Mass	168.23 g/mol	[5][7]
Density	0.982 g/cm ³	[2]
Boiling Point	286–287 °C	[2]
Refractive Index (@ 20°C)	1.4670 - 1.4770	[5][6]
Optical Rotation	-120.0 to -80.0	[6]

Synthesis and Biosynthesis Chemical Synthesis

The industrial production of **massoia lactone** often relies on chemical synthesis to ensure a consistent and scalable supply. One common synthetic route involves the preparation from hexanoic acid and acetoacetic ester through a multi-step process.[8]

Experimental Protocol: Synthesis of Massoia Lactone[8][9]

Step 1: Preparation of Hexanoyl Ethyl Acetate

- React magnesium ethylate with caproyl chloride and methyl acetoacetate to produce 2ethanoyl-2-caproyl ethyl acetate.
- Decompose the product from the previous step using an alkali solution in aqueous ammonia at room temperature to yield hexanoyl ethyl acetate.

Step 2: Preparation of 3-Caproyl-6-amyl-2H-pyran-2,4(3H)-dione



 Under a nitrogen atmosphere, subject the hexanoyl ethyl acetate to pyrocondensation in the presence of sodium bicarbonate to yield 3-caproyl-6-amyl-2H-pyran-2,4(3H)-dione.

Step 3: Preparation of 6-Amyl-2H-pyran-2,4(3H)-dione

 Treat the product from Step 2 with sulfuric acid to induce de-caproylation, resulting in 6-amyl-2H-pyran-2,4(3H)-dione.

Step 4: Reduction to 3-Hydroxy-decalactone

- In a reaction vessel, dissolve 525g of the product from Step 3 in 1L of ethyl acetate.
- · Add 50g of Raney nickel catalyst.
- Hydrogenate the mixture at 80°C under a pressure of 10 MPa for 5 hours.
- After cooling, filter the catalyst and recover the ethyl acetate to obtain 3-hydroxy-decalactone (yield: 95%).

Step 5: Dehydration to Massoia Lactone

- In a 2000 mL three-necked flask, combine 500g of 3-hydroxy-decalactone, 1L of benzene, and 25g of p-toluenesulfonic acid.
- Reflux the mixture using a water trap to remove the water generated during the reaction. The reaction is complete in approximately 5 hours.
- Recover the benzene and perform vacuum distillation to obtain massoia lactone (yield: 92%).

Biosynthesis

In nature, **massoia lactone** is produced by various organisms, including plants like Cryptocarya massoy and fungi such as Aureobasidium pullulans.[1][10] The biosynthetic pathway is believed to proceed through the polyketide synthesis pathway.





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Caption: Proposed biosynthetic pathway of massoia lactone.

Biological Activities and Potential Applications

Massoia lactone exhibits a range of biological activities that are of interest to the pharmaceutical and drug development sectors.

Antimicrobial and Antifungal Activity

Massoia lactone has demonstrated efficacy against various pathogenic microbes, including bacteria and fungi. It has been shown to inhibit the growth of Candida tropicalis and degrade its biofilm structure.[1][11] The compound also shows potential in controlling the growth of Aspergillus flavus and subsequent aflatoxin biosynthesis.[1] Furthermore, it can disrupt the cell membranes of Fusarium graminearum, a mycotoxin-producing fungus.[1]

Table 2: Antimicrobial and Antifungal Activity of Massoia Lactone and its Extracts



Organism	Agent	Activity (IC50)	Source
Candida albicans (planktonic growth)	C-10 Massoia Lactone	0.167 μg/mL	[12]
Candida albicans (planktonic growth)	Massoia Solid Extract	6.40 μg/mL	[12]
Candida albicans (intermediate biofilm)	C-10 Massoia Lactone	0.026 μg/mL	[12]
Candida albicans (mature biofilm)	C-10 Massoia Lactone	0.43 μg/mL	[12]
Pseudomonas aeruginosa & Staphylococcus aureus (biofilm inhibition)	Massoia Oil	0.09% v/v (MBIC50)	[13]
Pseudomonas aeruginosa & Staphylococcus aureus (biofilm degradation)	Massoia Oil	0.01% v/v	[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Biofilm Inhibition

- 1. Planktonic Growth Inhibition (MIC Assay)
- Prepare a stock solution of **massoia lactone** in a suitable solvent (e.g., DMSO).
- In a 96-well microtiter plate, perform serial dilutions of the **massoia lactone** stock solution in RPMI-1640 medium.
- Inoculate each well with a standardized suspension of the test microorganism (e.g., Candida albicans).
- Incubate the plate at 37°C for 24-48 hours.



- The MIC is determined as the lowest concentration that inhibits visible growth.
- 2. Biofilm Inhibition and Degradation Assay[12]
- For biofilm formation, inoculate wells of a microtiter plate with the microorganism and incubate to allow biofilm establishment (e.g., 24 hours for intermediate biofilm, 48 hours for mature biofilm).
- Remove the planktonic cells by washing the wells with a sterile buffer.
- Add serial dilutions of massoia lactone to the wells with the established biofilms.
- Incubate for a further 24 hours at 37°C.
- Quantify the remaining biofilm by staining with crystal violet and measuring the absorbance at 595 nm.
- The IC50 value is calculated as the concentration that causes a 50% reduction in the biofilm compared to the untreated control.

Anticancer and Cytotoxic Activity

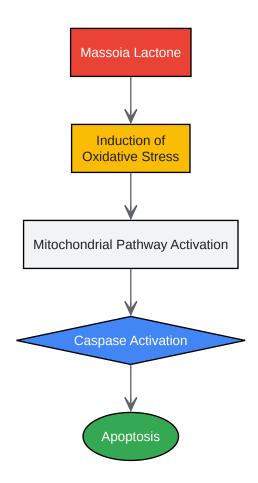
Several studies have pointed to the potential of lactones, including **massoia lactone** and other sesquiterpene lactones, as anticancer agents.[4][14][15][16] The cytotoxic effects of **massoia lactone** are thought to be a key contributor to its potential anticancer properties.[4]

Table 3: Cytotoxicity of Massoia Lactone Extracts against Cell Lines



Cell Line	Agent	Activity (IC50)	Source
Vero Cells	C-10 Massoia Lactone	28.35 μg/mL	[17]
Fibroblast Cells	C-10 Massoia Lactone	11.29 μg/mL	[17]
Vero Cells	Massoia Oily Extract	37.34 μg/mL	[17]
Vero Cells	Massoia Solid Extract	153.05 μg/mL	[18]
Fibroblast Cells	Massoia Oily Extract	46.13 μg/mL	[18]
Fibroblast Cells	Massoia Solid Extract	53.03 μg/mL	[18]

The proposed mechanism for the anticancer activity of many natural lactones involves the induction of apoptosis through various signaling pathways.



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Caption: A simplified proposed signaling pathway for lactone-induced apoptosis.



Experimental Protocol: MTT Cytotoxicity Assay[17]

- Culture the desired cell line (e.g., Vero, fibroblast) in a suitable medium in a 96-well plate and allow the cells to adhere.
- Treat the cells with a range of concentrations of **massoia lactone** or its extracts for 72 hours in a CO2 incubator at 37°C.
- Add 100 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Remove the MTT solution and add 100 μ L of a solubilizing agent (e.g., 10% SDS) to dissolve the formazan crystals. Incubate overnight at room temperature.
- Read the absorbance of the plates using an ELISA reader at a wavelength of 540 nm.
- Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the test substance that reduces cell viability by 50%.

Conclusion and Future Directions

Massoia lactone is a natural compound with a well-established profile in the flavor and fragrance industries. The scientific evidence increasingly supports its potential as a bioactive agent with significant antimicrobial and cytotoxic properties. For drug development professionals, massoia lactone and its derivatives present an interesting scaffold for the development of new therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms of its biological activities, conducting in vivo studies to assess efficacy and safety, and exploring synthetic modifications to enhance its therapeutic index. Given its GRAS status for food applications, further toxicological studies are warranted to expand its safe use in pharmaceutical and cosmetic applications.[1][3]

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